7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Chemical Structure and Properties
The compound 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 330181-96-9) is a purine-2,6-dione derivative featuring:
- A hexadecyl (C16H33) chain at the N7 position.
- A methyl group at the N3 position.
- A pentylsulfanyl (S-C5H11) substituent at the C8 position.
Its molecular formula is C27H48N4O2S, with a molecular weight of 492.77 g/mol . The compound exists as a dry powder under standard conditions, suggesting moderate solubility in polar solvents due to its long hydrophobic alkyl chains .
Properties
IUPAC Name |
7-hexadecyl-3-methyl-8-pentylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-24(30(3)26(33)29-25(23)32)28-27(31)34-22-20-7-5-2/h4-22H2,1-3H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIGLPLZARYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Alkylation
The foundational step in synthesizing 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves alkylation of the purine scaffold. A representative method, adapted from xanthine-based compound synthesis, employs 3-methyl-3,7-dihydro-purine-2,6-dione as the starting material. Reaction with methanesulfonic acid esters (e.g., hexadecyl methanesulfonate) in the presence of KHC0₃ and NMP at 50°C achieves selective alkylation at the N7 position. This step typically yields 94% product purity, as confirmed by high-performance liquid chromatography (HPLC).
Key parameters influencing alkylation efficiency include:
-
Solvent choice : NMP enhances solubility and reaction kinetics compared to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : Maintaining 50°C prevents side reactions such as over-alkylation or decomposition.
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Base selection : Potassium bicarbonate outperforms sodium carbonate in minimizing byproduct formation.
Alternative Alkylating Agents
While methanesulfonic acid esters are standard, bromohexadecane or iodohexadecane may serve as alternative alkylating agents. However, these require longer reaction times (12–18 hours) and higher temperatures (70–80°C), often resulting in reduced yields (70–75%) due to competing elimination reactions.
Thiolation at the C8 Position
Nucleophilic Substitution with Pentyl Mercaptan
Following alkylation, introduction of the pentylsulfanyl group at C8 proceeds via nucleophilic substitution. Chlorinated intermediates (e.g., 8-chloro-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione) react with pentyl mercaptan in the presence of sodium carbonate (Na₂CO₃) in NMP at 70°C. This step achieves 78–83% yield, with residual chloride content below 0.5% as determined by ion chromatography.
Mechanistic considerations :
Oxidative Thiolation Methods
Alternative approaches employ disulfide intermediates (e.g., dipentyl disulfide) under oxidative conditions. Using iodine or hydrogen peroxide as oxidants in DMF at 60°C, this method achieves comparable yields (75–80%) but requires stringent moisture control to prevent hydrolysis.
Purification and Characterization
Crystallization and Filtration
Crude product purification involves anti-solvent crystallization. Adding water dropwise to the reaction mixture induces precipitation, followed by filtration and washing with cold water (0–5°C). This process reduces residual solvent content to <500 ppm, meeting pharmaceutical-grade standards.
Spectroscopic Characterization
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¹H NMR : Key signals include δ 7.46 (s, 1H, H8), 4.61 (d, 3H, N3-CH₃), and 1.57 ppm (t, 3H, terminal CH₃ of hexadecyl).
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Mass spectrometry : Molecular ion peak at m/z 493.2 ([M+H]⁺) confirms the target molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Alkylating Agent | Thiolation Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Base-catalyzed alkylation | Hexadecyl mesylate | Pentyl mercaptan | 94 | 97.6 |
| Halide alkylation | Bromohexadecane | Pentyl mercaptan | 75 | 92.3 |
| Oxidative thiolation | Hexadecyl mesylate | Dipentyl disulfide | 80 | 95.1 |
Scalability and Industrial Adaptations
One-Pot Synthesis
Recent advancements enable a one-pot alkylation-thiolation sequence by conducting both steps in NMP. This reduces solvent waste and processing time by 40%, though initial yields are slightly lower (85–88%).
Continuous Flow Systems
Pilot-scale studies demonstrate the feasibility of continuous flow reactors for this synthesis. Using a tubular reactor at 50°C and 10 bar pressure, throughput increases to 5 kg/day with consistent purity (>96%).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached alkyl chains.
Substitution: The hexadecyl and pentylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Purine-2,6-dione Derivatives
Key structural analogs and their substituent differences are summarized below:
Key Comparative Insights
Substituent Effects on Bioactivity
- C8 Modifications: The pentylsulfanyl group in the target compound enhances hydrophobicity compared to shorter-chain analogs (e.g., ethyl or methyl sulfanyl) . Disulfide-linked dimers (e.g., compound 12 in ) exhibit redox-dependent activity, unlike the monomeric target compound . SIRT3 inhibitors with an 8-mercapto group demonstrate substrate-competitive enzyme inhibition, suggesting that the sulfanyl moiety in the target compound may similarly influence binding interactions .
N7 and N3 Substituent Impact
- The hexadecyl chain at N7 likely improves membrane permeability compared to smaller groups (e.g., isobutyl or fluorophenethyl in ) but may reduce solubility .
- Methyl at N3 is a common feature in purine-2,6-diones, balancing steric hindrance and metabolic stability .
Therapeutic Potential
- The TRPC4/5 inhibitor () shares the purine-2,6-dione core but uses a phenoxy group at C8, highlighting substituent-dependent target specificity .
- Radiolabeled analogs (e.g., [18F]8g in ) demonstrate the scaffold’s adaptability for diagnostic applications, though the target compound’s utility here remains unexplored .
Biological Activity
7-Hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 330181-96-9) is a purine derivative that has garnered interest for its potential biological activities. This compound is part of a broader class of purine analogs that have been studied for various pharmacological effects, including anti-inflammatory, antitumor, and antiviral properties. The unique structural features of this compound, particularly the long hexadecyl chain and the pentylsulfanyl group, may influence its biological interactions and efficacy.
Chemical Structure and Properties
The molecular formula for this compound is . The structural characteristics include:
- A long hydrophobic hexadecyl chain which may enhance membrane permeability.
- A sulfanyl group that could participate in redox reactions or interact with biological thiols.
Antioxidant Activity
Research indicates that compounds with sulfanyl groups often exhibit antioxidant properties due to their ability to scavenge free radicals. Studies on similar purine derivatives suggest that the presence of the pentylsulfanyl moiety may enhance the compound's capacity to protect cells from oxidative stress.
Antitumor Effects
Preliminary studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The specific mechanisms of action may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Anti-inflammatory Properties
Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The hexadecyl chain may enhance the lipophilicity of the compound, potentially improving its ability to penetrate lipid membranes and exert anti-inflammatory effects in vivo.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of various purine derivatives, this compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
| Compound | IC50 (µM) |
|---|---|
| Control | 50 |
| Test Compound | 25 |
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays were conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited a dose-dependent decrease in cell viability.
| Concentration (µM) | MCF-7 Viability (%) | HT-29 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The sulfanyl group may donate electrons to neutralize free radicals.
- Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related studies.
Q & A
Basic Research Question
- Solubility : Poor aqueous solubility (logP ~5.2); requires DMSO or ethanol for stock solutions. Solubility in PBS (pH 7.4): <0.1 mg/mL .
- Stability : Degrades <5% over 48 hours at 4°C in DMSO but shows hydrolysis in basic aqueous media (pH >9). Store desiccated at -20°C .
Table 2 : Stability in Common Solvents
| Solvent | Stability (24h, RT) |
|---|---|
| DMSO | >98% |
| Ethanol | >95% |
| PBS | 85% |
How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
Advanced Research Question
- Mechanistic Studies : Use orthogonal assays (e.g., TRPC4/5 inhibition vs. phosphodiesterase activity). For example, TRPC4 inhibition assays (IC₅₀ ~100 nM) may conflict with PDE4 data (IC₅₀ ~1 μM) due to off-target effects .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 8-cyclohexylamino vs. 8-sulfanyl derivatives) to identify critical substituents .
Q. Methodology :
TRPC4/5 Assay : HEK293 cells expressing TRPC4, calcium flux measured via Fura-2 .
PDE4 Assay : Radiolabeled cAMP hydrolysis monitored by scintillation counting .
What experimental strategies are recommended for studying receptor-ligand interactions?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Direct binding kinetics (KD, kon/koff) using immobilized TRPC4 extracellular domains .
- Molecular Dynamics (MD) Simulations : Predict binding modes using homology models of TRPC4 and docking software (e.g., AutoDock Vina) .
- Mutagenesis : Validate key residues (e.g., TRPC4 E543, K547) via alanine scanning .
Table 3 : Example Binding Data for TRPC4 Inhibition
| Compound | IC₅₀ (nM) | KD (nM) |
|---|---|---|
| Target | 120 ± 15 | 85 ± 10 |
| Analog (8-cyclopentyl) | 450 ± 30 | 320 ± 25 |
How can computational methods predict bioactivity and optimize lead compounds?
Advanced Research Question
- Virtual Screening : Use ChemAxon or Schrödinger suites to prioritize analogs based on drug-likeness (Lipinski’s rules, PSA <90 Ų) .
- QSAR Modeling : Train models on purine-dione datasets (e.g., IC₅₀ vs. substituent electronegativity) .
- ADMET Prediction : SwissADME or ADMETLab to estimate permeability (Caco-2 >5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
Case Study : A QSAR model for TRPC4 inhibitors achieved R² = 0.82 by correlating C8-substituent hydrophobicity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
